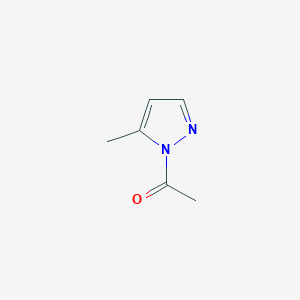

1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one

Description

Overview of Pyrazole (B372694) and N-Acylpyrazole Heterocycles

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. uni.lulab-chemicals.com This core structure is a cornerstone in heterocyclic chemistry, found in numerous molecules with significant biological and material properties. uni.lubiosynth.comsigmaaldrich.com The pyrazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov

When a pyrazole nitrogen atom is bonded to a carbonyl group, the resulting compound is an N-acylpyrazole. These molecules are a specific subclass of amides and are noted for their unique reactivity. The N-acyl bond in these compounds makes the acyl group highly activated towards nucleophilic attack, a feature that is extensively exploited in organic synthesis. This reactivity stems from the electron-withdrawing nature of the pyrazole ring, which makes the carbonyl carbon more electrophilic compared to typical amides.

Importance of N-Acylpyrazoles as Versatile Building Blocks and Synthetic Intermediates

N-Acylpyrazoles are highly valued in synthetic organic chemistry as versatile building blocks and synthetic intermediates. mdpi.com Their enhanced reactivity allows them to serve as efficient acylating agents under mild conditions, often superior to acid chlorides or anhydrides. They are considered stable, often crystalline, and easily handled acylating reagents.

Recent eco-friendly synthetic methodologies, such as using ball mills or sonochemistry, have been developed for the synthesis of N-acylpyrazole derivatives, highlighting the ongoing interest in these compounds. chemspider.comlab-chemicals.com Their applications are diverse, including in peptide synthesis, where they can facilitate the formation of peptide bonds. For instance, N-acyl pyrazoles can be activated by additives like 3-methylpyrazole (B28129) to ligate with N-terminal cysteine peptides, a strategy termed N-acyl pyrazole and cysteine ligation (APCL). uni.lu

Scope of Research on 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one and its Structurally Related Analogs

The specific compound, this compound, is an N-acylpyrazole derived from 5-methylpyrazole. However, the synthesis and characterization of this particular isomer are not extensively documented in readily accessible scientific literature. The acylation of 5-methylpyrazole is complicated by the fact that it exists in tautomeric equilibrium with 3-methylpyrazole. Consequently, acylation can occur at either of the two ring nitrogen atoms, potentially leading to a mixture of two constitutional isomers: 1-acetyl-5-methylpyrazole and 1-acetyl-3-methylpyrazole. The distribution of these products often depends on the specific reaction conditions.

Due to this complexity, much of the available research focuses on the more easily isolated or more stable isomers, or on related C-acylated pyrazoles. Detailed experimental data is more readily available for its structural analogs, which serve as important reference points in pyrazole chemistry. These analogs include C-acylated isomers and N-acyl derivatives with different substitution patterns.

For instance, significant research has been conducted on compounds like 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and 1-(5-Methyl-1H-pyrazol-3-yl)ethanone , where the acetyl group is attached to a carbon atom of the pyrazole ring, as well as the closely related N-acylated compound 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone . The study of these analogs provides valuable insights into the chemical and physical properties of acetylated methylpyrazoles.

Chemical and Physical Properties of Structurally Related Analogs

Given the scarcity of specific data for this compound, the following interactive tables provide information on its well-documented structural analogs.

Interactive Data Table: 1-(5-Methyl-1H-pyrazol-4-yl)ethanone

This table summarizes the known properties of the C4-acylated isomer.

| Property | Value | Source |

| CAS Number | 105224-04-2 | uni.lu |

| Molecular Formula | C₆H₈N₂O | uni.lu |

| Molecular Weight | 124.14 g/mol | uni.lu |

| InChIKey | MITHGUSEVJOZDH-UHFFFAOYSA-N | uni.lu |

| Physical Form | Solid | Sigma-Aldrich |

Interactive Data Table: 1-(5-Methyl-1H-pyrazol-3-yl)ethanone

This table summarizes the known properties of the C3-acylated isomer.

| Property | Value | Source |

| CAS Number | 17357-74-3 | mdpi.com |

| Molecular Formula | C₆H₈N₂O | mdpi.com |

| Molecular Weight | 124.14 g/mol | mdpi.com |

| Purity | 98+% | mdpi.com |

| MDL Number | MFCD13151910 | mdpi.com |

Interactive Data Table: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone

This table summarizes the known properties of the N-acylated dimethylated analog.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Synthesis | Reaction of 3,5-dimethylpyrazole (B48361) with aryl ethanone | |

| Application | Intermediate for oxime ether derivatives with cytotoxic effects |

Structure

3D Structure

Properties

CAS No. |

114906-08-0 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(5-methylpyrazol-1-yl)ethanone |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-7-8(5)6(2)9/h3-4H,1-2H3 |

InChI Key |

HKBYBOOLSHHDFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1C(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of N Acylation and Pyrazole Ring Formation

Reaction Mechanisms for N-Acylation of Azoles

N-acylation of azoles is a key transformation for the synthesis of N-acylazoles, which are prevalent structural motifs in many natural products and bioactive compounds. chemistryviews.org While traditional methods often rely on the use of pre-activated carboxylic acid derivatives like acid chlorides or anhydrides, recent research has focused on developing alternative strategies that utilize more readily available starting materials, such as aldehydes. chemistryviews.org These modern approaches often involve oxidative coupling reactions and proceed through distinct mechanistic pathways.

Radical-Mediated Pathways

A significant advancement in N-acylation methodology involves the use of radical-mediated pathways. These reactions typically proceed via the generation of an acyl radical from an aldehyde, which then couples with the azole.

One such strategy involves a potassium iodide (KI)-catalyzed direct oxidative coupling of C-H and N-H bonds. rsc.org In this process, an acyl radical is generated and subsequently couples with an azole. This coupling forms an acyl azole radical anion, which is then further oxidized to yield the final N-acylated product. rsc.orgresearchgate.net

Another approach is the catalyst-free photochemical N-acylation of azoles with aldehydes. chemistryviews.org This method employs an inexpensive oxidant, such as bromotrichloromethane (BrCCl₃), and is conducted under mild conditions using LED light. The proposed mechanism initiates with the homolytic cleavage of BrCCl₃, which generates a trichloromethyl radical and a bromine radical. The bromine radical then abstracts a hydrogen atom from the aldehyde, forming an acyl radical. chemistryviews.org This acyl radical can then react further to form an activated intermediate, such as an acyl bromide or an N-acyl pyridinium ion (if a base like pyridine is present), which subsequently reacts with the azole to furnish the desired N-acylazole. chemistryviews.org

Role of Oxidants and Catalysts

Oxidants and catalysts are pivotal in many modern N-acylation reactions, facilitating the formation of the key acyl intermediate from starting materials like aldehydes.

In metal-free systems, inexpensive reagents can serve as both catalysts and components of the oxidative system. For instance, potassium iodide (KI) can catalyze the direct oxidative coupling between aldehydes and azoles. rsc.org In photochemical methods, an inexpensive oxidant like BrCCl₃ is used to generate the necessary radical species under UV light. chemistryviews.org Oxoammonium salts have also been employed in metal-free, operationally simple methods for the oxidative amidation of both alcohols and aldehydes to access N-acyl azoles. researchgate.net

Transition metal catalysts are also utilized, though catalyst-free methods are often preferred to avoid metal contamination. chemistryviews.org Copper and iron-catalyzed radical reactions have been developed for related transformations, highlighting the versatility of transition metals in facilitating such couplings. semanticscholar.org Pyrazole-based ligands have been synthesized and investigated for their catalytic properties in oxidation reactions, demonstrating the role of the pyrazole (B372694) moiety itself in catalytic systems. bohrium.com Furthermore, protic pyrazole complexes can participate in metal-ligand cooperative transformations, which can mediate various bond activation processes. nih.gov

The table below summarizes various catalytic and oxidative systems used in the N-acylation of azoles.

Table 1: Catalysts and Oxidants in N-Acylation of Azoles| Catalyst/System | Oxidant | Starting Material | Proposed Intermediate | Ref |

|---|---|---|---|---|

| KI | - | Aldehyde | Acyl radical | rsc.org |

| None (Photochemical) | BrCCl₃ | Aldehyde | Acyl radical | chemistryviews.org |

| Oxoammonium Salt | - | Alcohol/Aldehyde | - | researchgate.net |

| Copper | TBHP | Aldehyde | Acyl radical | semanticscholar.org |

Influence of Auxiliary Bases and Solvent Properties on Reaction Kinetics

The kinetics of N-acylation reactions are profoundly influenced by the choice of auxiliary base and solvent. Even subtle changes in these reaction parameters can lead to significant shifts in reaction rates, kinetic profiles, and even the predominant reaction mechanism. acs.org

Studies on azole-catalyzed amine acylation have revealed the existence of distinct kinetic regimes based on the reaction conditions. For example, changing the solvent from acetonitrile (MeCN) to tetrahydrofuran (THF) can result in a shift to lower-order kinetics and slower initial reaction rates. acs.org The nature of the azole catalyst itself, such as using a triazole versus a pyrazole, also impacts the kinetics, with pyrazole catalysts sometimes leading to an asynchronous evolution of products. acs.org

These findings underscore the importance of a holistic view of the reaction mechanism, where the solvent, base, and catalyst are all considered integral components that collectively determine the kinetic outcome. acs.org

Detailed Mechanistic Pathways for Pyrazole Ring Annulation

The formation of the pyrazole ring, a process known as pyrazole ring annulation, can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These methods often involve the construction of the five-membered ring from acyclic precursors.

One common and versatile method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a β-dicarbonyl compound. researchgate.net Kinetic studies of this reaction suggest a mechanism that proceeds through a Claisen-type route and follows first-order kinetics. researchgate.net

Another approach involves a cascade annulation reaction, which can be used to synthesize more complex fused-ring systems like pyranopyrazoles. nih.gov For example, the reaction of a chalcone epoxide with a pyrazolone, mediated by a base such as potassium tert-butoxide (KOBuᵗ), proceeds through a series of steps. The C-nucleophile of the enolized pyrazolone attacks the carbonyl group of the chalcone epoxide. Subsequent intramolecular cyclization via an enolate oxygen attack leads to the formation of the fused ring system. nih.gov

Metal-mediated oxidative N-N coupling represents a more recent strategy for pyrazole synthesis. A notable example is the titanium-mediated oxidative synthesis of pyrazoles from diazatitanacyclohexadienes using an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govumn.edu Mechanistic studies have shown that this transformation is a sequential two-electron ligand-centered oxidation process occurring on a single metal complex. The first of the two oxidation steps is rate-limiting, and the coordination of the oxidant to the titanium center is critical for the reaction to proceed. nih.govumn.edu

Furthermore, pyrazoles can be synthesized through [3+2] cycloaddition reactions. For instance, the reaction of β,γ-unsaturated hydrazones can be initiated by the formation of a hydrazonyl radical, which then undergoes cyclization to form the pyrazole ring. organic-chemistry.org

The table below outlines different mechanistic approaches to pyrazole ring formation.

Table 2: Mechanistic Pathways for Pyrazole Ring Annulation| Reaction Name/Type | Key Reactants | Key Mediator/Condition | Mechanistic Feature | Ref |

|---|---|---|---|---|

| Knorr Synthesis | Hydrazine, β-Dicarbonyl | Acid/Base Catalyst | Condensation | researchgate.net |

| Cascade Annulation | Chalcone Epoxide, Pyrazolone | Base (e.g., KOBuᵗ) | Nucleophilic attack, Intramolecular cyclization | nih.gov |

| Oxidative N-N Coupling | Diazatitanacycle | Oxidant (e.g., TEMPO) | Ligand-centered oxidation, Reductive elimination | nih.govumn.edu |

| [3+2] Cycloaddition | β,γ-Unsaturated Hydrazone | Cu-catalyst, Aerobic | Radical formation, Cyclization | organic-chemistry.org |

Computational Chemistry Approaches to N Acylpyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational accuracy and efficiency, making it a go-to method for analyzing organic compounds like pyrazole (B372694) derivatives. mdpi.com DFT calculations can elucidate geometric parameters such as bond lengths and angles, dipole moment, total energy, and heat of formation with high accuracy. nih.gov These calculations are instrumental in understanding the fundamental characteristics that govern the behavior of N-acylpyrazoles.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive. This analysis is crucial for understanding the charge transfer that occurs within the molecule. For pyrazoline derivatives, the negative charge is often localized around electronegative groups like a carbonyl, making it a reactive part of the molecule. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -8.83 | -3.95 | 4.88 | researchgate.net |

| 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | -6.09 | -2.11 | 3.98 | nih.gov |

| (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole | -172318.37 | -33332.87 | 138985.50 | dntb.gov.ua |

While FMO theory provides a general overview of reactivity, local reactivity descriptors like the Fukui and Parr functions offer more detailed insights into which specific atoms within a molecule are most susceptible to attack. nih.govresearchgate.net These functions are derived from DFT and are used to identify electrophilic and nucleophilic centers in a molecule. nih.gov

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. It helps to pinpoint the sites most prone to nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). researchgate.net The Parr function, which is related to the Fukui function, is also adept at identifying these reactive centers. nih.gov For pyrazole derivatives, these calculations can reveal the reactivity of different positions on the pyrazole ring and its substituents, guiding predictions of how the molecule will interact in chemical reactions. nih.govorientjchem.orgchemicalbook.com

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. researchgate.netnih.gov

For N-acylpyrazole systems, docking studies can reveal how these compounds interact with the active sites of enzymes or receptors. The simulation calculates a docking score, often expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. nih.govnih.gov For instance, docking studies on pyrazole derivatives have been used to screen for potential inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrases (CAs), and SARS-CoV-2 main protease. nih.govnih.govalrasheedcol.edu.iq

| Compound Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | -8.3 | ASP107, LYS137 | nih.gov |

| Pyrazolyl-thiazolinone Derivatives | EGFR Tyrosine Kinase | - | - | ekb.eg |

| Pyrazole-carboxamide Derivatives | Carbonic Anhydrase I & II (hCA I & II) | - | Zn+2 ion | nih.gov |

| Chalcone-based Pyrazole Derivatives | Cancer Targets (3ERT, 4OAR, 4WKQ) | - | - | researchgate.net |

| Substituted Pyrazole Derivatives | Carbonic Anhydrases (CAs) (4WR7) | -8.28 | THR177, PRO175, GLU37, LYS159 | ijpbs.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. journal-academia.comnih.gov QSAR models are powerful tools in drug design, allowing for the prediction of the activity of novel or untested compounds based on their molecular characteristics, known as descriptors. journal-academia.com

For N-acylpyrazole systems, QSAR studies can identify the key structural features and physicochemical properties that influence their therapeutic effects, such as anti-inflammatory or hypoglycemic activity. journal-academia.comneuroquantology.com The process involves generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of known pyrazole derivatives and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a predictive model. journal-academia.com The statistical significance and predictive power of a QSAR model are evaluated using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). journal-academia.com A robust QSAR model can guide the structural modification of lead compounds to enhance their desired biological activity. neuroquantology.comnih.gov

| Activity Modeled | Modeling Method | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | Reference |

|---|---|---|---|---|

| Hypoglycemic Activity | Multiple Linear Regression (MLR) | 0.82 | 0.80 | journal-academia.com |

| Hypoglycemic Activity | Random Forest | 0.90 | 0.85 | journal-academia.com |

| Anti-inflammatory (p38 kinase inhibition) | 3D Descriptors | - | - | neuroquantology.comneuroquantology.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.